![molecular formula C18H19F2NOS B2510831 4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide CAS No. 478246-00-3](/img/structure/B2510831.png)

4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

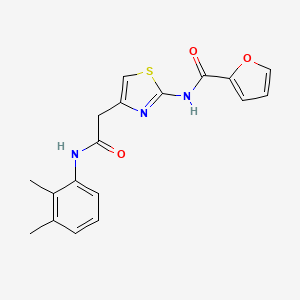

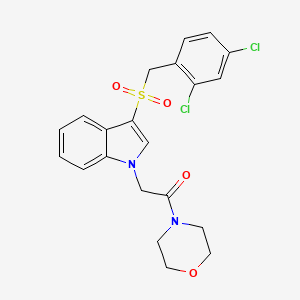

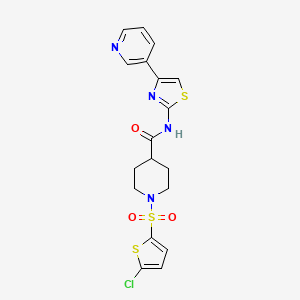

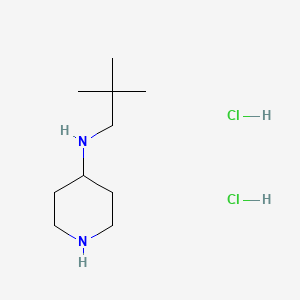

The compound 4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamides can be modified to produce various derivatives with potential therapeutic applications, such as gastrokinetic agents and anticancer drugs. The presence of fluorine atoms in the benzamide structure can significantly affect the molecule's biological activity and physical properties due to the high electronegativity and small size of fluorine .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the coupling of an amine with a carboxylic acid or its derivatives. In the case of fluorinated benzamides, the introduction of fluorine can be achieved through the use of fluorinated benzoic acids or by direct fluorination of the benzamide precursor. The synthesis may involve standard coupling reagents such as 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . Additionally, microwave-assisted synthesis has been reported for the preparation of related compounds, which can offer advantages in terms of reaction speed and efficiency .

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those with fluorine substituents, can be characterized by various spectroscopic techniques such as NMR and mass spectrometry. X-ray crystallography can provide detailed information on the molecular conformation and intermolecular interactions. For instance, the crystal structures of related N-(arylsulfonyl)-4-fluorobenzamides have shown that the aromatic rings in these molecules are inclined to one another at specific angles, which may influence their biological activity .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including Fries rearrangement, which is a regioselective process that can be used to introduce additional functional groups into the benzamide structure. This rearrangement can be facilitated by microwave irradiation under catalyst- and solvent-free conditions, as demonstrated in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzene ring. The introduction of fluorine atoms can increase the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. The presence of sulfur in the form of a sulfanyl group can also affect the compound's reactivity and binding properties .

Relevant Case Studies

Several benzamide derivatives have been evaluated for their biological activities. For example, some compounds have shown potent gastrokinetic activity in animal models, which could be beneficial for treating gastrointestinal motility disorders . Others have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents. The fluorinated benzamide derivatives, in particular, have been studied for their ability to induce oxidative damage in cancer cells through a reactive oxygen species-mediated mechanism .

Aplicaciones Científicas De Investigación

Neuroimaging Agents Synthesis : 4-fluorobenzyl analogs are significant in synthesizing neuroimaging agents. For example, the compound 3-amino-4-(2[11C]methylaminomethylphenylsulfanyl)benzonitrile and its fluorobenzyl analog show promising properties for imaging serotonin transporters (Garg et al., 2007).

Medicinal Chemistry Applications : Fluorinated benzyl side chains are utilized in the development of non-fullerene acceptors in organic solar cells, with fluorobenzyl substituted acceptors showing efficiencies upwards of 5.8% (Nazari et al., 2018).

Herbicide Development : The introduction of fluorine atoms into compounds like 2-phenyl-4H-3,1-benzoxazin-4-one leads to significant changes in herbicidal properties, making fluorinated analogs like 'fluorobentranil' more active and selective (Hamprecht et al., 2004).

High-Performance Polymers : Fluorinated benzyl compounds are used in synthesizing high-molecular-weight polyamides with desirable properties like solubility in polar solvents and excellent thermal stability (Hsiao & Chang, 1996).

Anticancer Activity : Some fluorobenzyl-phosphonates containing isoxazole moiety exhibit moderate anticancer activity in vitro, highlighting their potential in cancer research (Song et al., 2005).

Radioligand Synthesis : Fluorine-substituted analogs of compounds like eticlopride are synthesized as potential radioligands for positron emission tomography, useful in medical imaging (Fukumura et al., 1990).

Antimicrobial Agents : Novel compounds with fluorobenzothiazole and sulfonamido thiazole show significant antimicrobial activities, indicating their potential in developing new antimicrobial agents (Jagtap et al., 2010).

Propiedades

IUPAC Name |

4-fluoro-N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2NOS/c1-18(2,23-11-13-3-7-15(19)8-4-13)12-21-17(22)14-5-9-16(20)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONLHCWXHXEUEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC=C(C=C1)F)SCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2510751.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)

![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)

![1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510763.png)